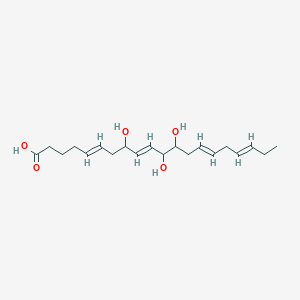
8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid, commonly known as 8-HETE, is a bioactive lipid derived from arachidonic acid. It is a member of the eicosanoid family and is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
作用機序
8-HETE exerts its biological effects by binding to specific receptors on the cell surface or by modulating intracellular signaling pathways. It has been shown to activate various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. It also regulates the expression of genes involved in inflammation, angiogenesis, and cell proliferation.
生化学的および生理学的効果
8-HETE has been shown to have both pro-inflammatory and anti-inflammatory effects depending on the context. It promotes the production of pro-inflammatory cytokines and chemokines, such as IL-6 and MCP-1, and enhances the recruitment of immune cells to the site of inflammation. It also induces the expression of adhesion molecules on endothelial cells, which facilitates the adhesion and migration of immune cells. On the other hand, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and promoting the production of anti-inflammatory cytokines, such as IL-10. It also regulates the differentiation and function of immune cells, including T cells, B cells, and dendritic cells.
実験室実験の利点と制限
The advantages of using 8-HETE in lab experiments are its well-defined structure, availability, and specificity. It can be synthesized chemically or obtained from natural sources, and its biological effects can be studied in vitro and in vivo. However, the limitations of using 8-HETE in lab experiments are its instability, short half-life, and potential toxicity. It can undergo further oxidation or degradation, which may affect its biological activity. Therefore, careful consideration should be given to the concentration and duration of exposure when using 8-HETE in lab experiments.
将来の方向性
The future directions of research on 8-HETE include the identification of its specific receptors, the elucidation of its signaling pathways, and the development of therapeutic strategies targeting its synthesis and action. The development of specific inhibitors or agonists of 8-HETE receptors may lead to the development of novel therapies for various diseases, including inflammation, cancer, and cardiovascular diseases. Furthermore, the identification of biomarkers for 8-HETE may facilitate the diagnosis and prognosis of these diseases.
合成法
8-HETE can be synthesized by the oxidation of arachidonic acid through the action of lipoxygenase enzymes. It can also be produced by the non-enzymatic oxidation of arachidonic acid in the presence of reactive oxygen species. The synthesis of 8-HETE can be achieved through chemical synthesis as well.
科学的研究の応用
8-HETE has been extensively studied for its role in inflammation, cancer, and cardiovascular diseases. It has been found to be involved in the regulation of immune responses, angiogenesis, and cell proliferation. It has also been implicated in the pathogenesis of various diseases, including atherosclerosis, stroke, and cancer. The scientific research application of 8-HETE includes the investigation of its role in these diseases and the development of therapeutic strategies targeting its synthesis and action.
特性
CAS番号 |
103301-70-8 |
|---|---|
製品名 |
8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid |
分子式 |
C20H32O5 |
分子量 |
352.5 g/mol |
IUPAC名 |
(5E,9E,14E,17E)-8,11,12-trihydroxyicosa-5,9,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h3-4,6-7,9-10,15-19,21-23H,2,5,8,11-14H2,1H3,(H,24,25)/b4-3+,9-7+,10-6+,16-15+ |
InChIキー |
GWRXSUUNZUWJCL-UHFFFAOYSA-N |
異性体SMILES |
CC/C=C/C/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)O)O |
SMILES |
CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |
正規SMILES |
CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |
同義語 |
8,11,12-trihydroxyeicosa-5,9,14,17-tetraenoic acid trioxilin A4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



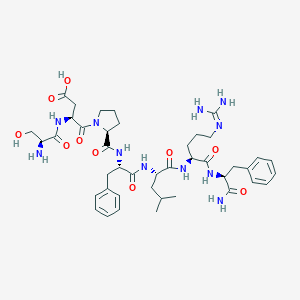
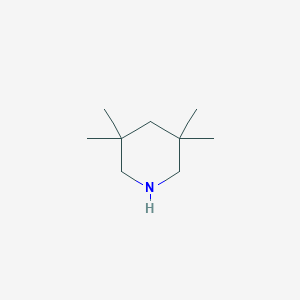
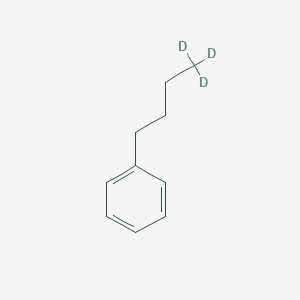
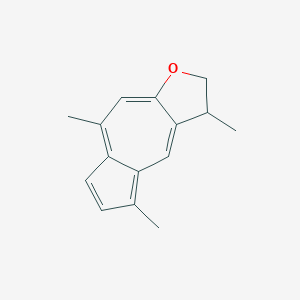
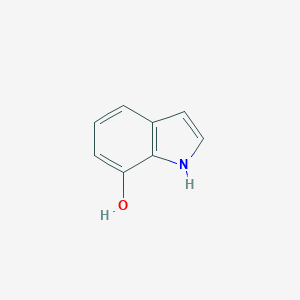
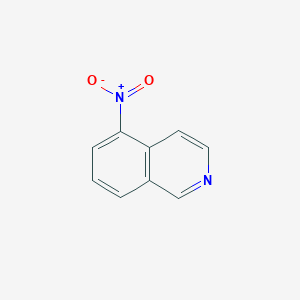
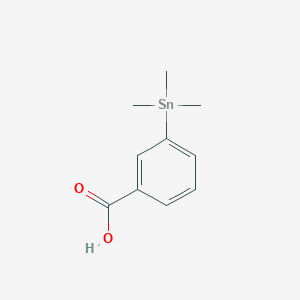
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)
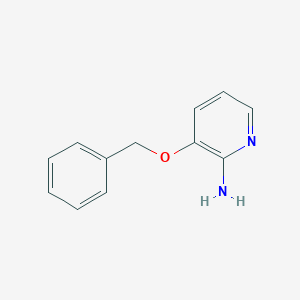
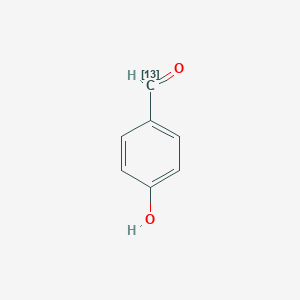
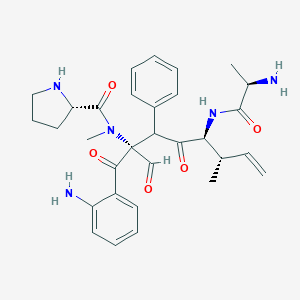
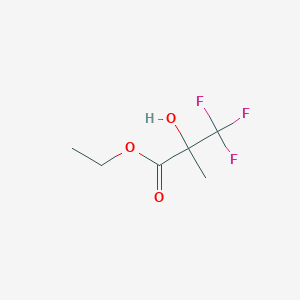
![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)